N-(4-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride, also known as P4P or NPP, is a chemical compound that belongs to the family of piperidine derivatives. It is a solid substance .
Synthesis Analysis
The synthesis of piperazine derivatives, which are structurally similar to the compound , has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride is represented by the SMILES string C1(NCC2=CC=NC=C2)CC1.Cl.Cl .Physical And Chemical Properties Analysis
N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride is a solid substance . Its molecular weight is 255.74 g/mol.Scientific Research Applications
Chemical Synthesis and Catalysis
- Chiral sulfinamides are prominent in the stereoselective synthesis of amines and derivatives, with tert-butanesulfinamide being a gold standard for asymmetric N-heterocycle synthesis, thereby contributing to the structural motif of various therapeutically relevant compounds (Philip et al., 2020).
- The pyranopyrimidine core, synthesized via diverse pathways including the use of hybrid catalysts, is critical in medicinal and pharmaceutical sectors for its broad synthetic applications and bioavailability (Parmar et al., 2023).
Membrane Technology and Water Treatment
- Semi-aromatic polyamide thin film composite membranes, derived through interfacial polymerization and involving various amines, are pivotal for water treatment and desalination, with poly(piperazine amide) based membranes demonstrating promise for water softening (Gohil & Ray, 2017).
- Piperazine-based nanofiltration (NF) membranes, especially with a crumpled polyamide layer, are significant for environmental applications like water softening and purification, with their unique structure facilitating enhanced separation performance (Shao et al., 2022).
Pharmacological and Biological Importance
- Piper chaba, a culinary herb, exhibits a wide array of biological activities and holds significant ethno-pharmacological relevance, with its compounds showing potential in anti-microbial, anti-leishmanial, anti-malarial, and various other medicinal applications (Islam et al., 2020).
- Dipeptidyl peptidase IV inhibitors, including those with piperazine and piperidine structures, are critical in the treatment of type 2 diabetes mellitus, showcasing the importance of such chemical structures in medicinal chemistry (Mendieta et al., 2011).
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302 - Harmful if swallowed, H315 - Causes skin irritation, and H319 - Causes serious eye irritation . Precautionary measures include P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(11-3-1-2-6-14-11)15-9-10-4-7-13-8-5-10;/h4-5,7-8,11,14H,1-3,6,9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIVEMABQAYQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCC2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride | |
CAS RN |
1246172-41-7 | |
Record name | 2-Piperidinecarboxamide, N-(4-pyridinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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